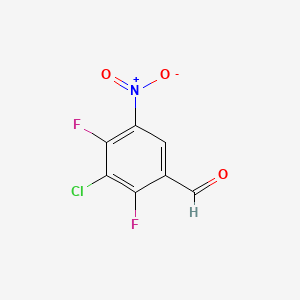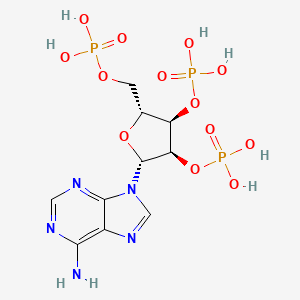
5-Bromo-3-(trifluoromethylthio)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(trifluoromethylthio)indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylthio group at the 3-position of the indole ring. These substitutions confer unique chemical properties and potential biological activities to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the 5-position . The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of polar aprotic solvents and controlled temperatures to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(trifluoromethylthio)indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom at the 5-position can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide (NBS) for bromination.
Trifluoromethylthiolating Agents: For introducing the trifluoromethylthio group.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted indoles .
Applications De Recherche Scientifique
5-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethylthio groups can influence its binding affinity and activity towards various biological targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the trifluoromethylthio group but shares the bromine substitution at the 5-position.
3-Trifluoromethylthioindole: Lacks the bromine substitution but has the trifluoromethylthio group at the 3-position.
Uniqueness
5-Bromo-3-(trifluoromethylthio)indole is unique due to the combination of both bromine and trifluoromethylthio groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H5BrF3NS |
|---|---|
Poids moléculaire |
296.11 g/mol |
Nom IUPAC |
5-bromo-3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NS/c10-5-1-2-7-6(3-5)8(4-14-7)15-9(11,12)13/h1-4,14H |
Clé InChI |
HYMBLBXFKLFOJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)


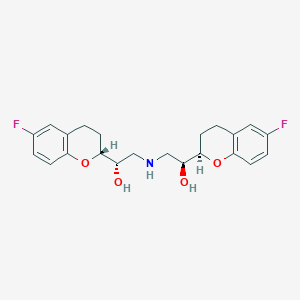
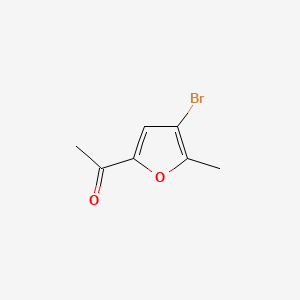


![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
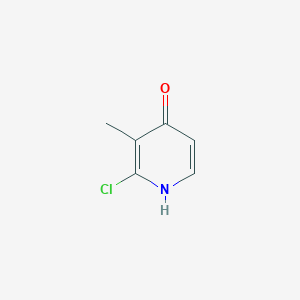
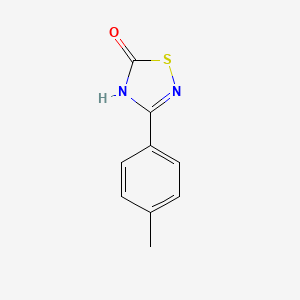
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
